molecular formula C12H11NO B1586020 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile CAS No. 33143-92-9

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile

Cat. No.: B1586020
CAS No.: 33143-92-9
M. Wt: 185.22 g/mol
InChI Key: BJBUSSBIFHSXBR-UHFFFAOYSA-N
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Description

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is an organic compound with the molecular formula C12H11NO It is characterized by the presence of a benzonitrile group attached to a 4-position of a benzene ring, which is further substituted with a 1,1-dimethylprop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1,1-dimethylprop-2-ynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+1,1-Dimethylprop-2-ynyl bromideK2CO3,DMFThis compound\text{4-Hydroxybenzonitrile} + \text{1,1-Dimethylprop-2-ynyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzonitrile+1,1-Dimethylprop-2-ynyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as described above. The key factors for industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzylamine.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzonitrile: Lacks the 1,1-dimethylprop-2-ynyl group, making it less hydrophobic.

    4-[(1,1-Dimethylprop-2-ynyl)oxy]benzaldehyde: Contains an aldehyde group instead of a nitrile group.

    4-[(1,1-Dimethylprop-2-ynyl)oxy]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is unique due to the presence of both a nitrile group and a 1,1-dimethylprop-2-ynyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

4-(2-methylbut-3-yn-2-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-4-12(2,3)14-11-7-5-10(9-13)6-8-11/h1,5-8H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUSSBIFHSXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381260
Record name 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33143-92-9
Record name 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-cyanophenol (6.55 g, 55.0 mmol) in anhydrous acetonitrile (50 mL) at ~0° C. under argon was added DBU (9.04 mL, 60.45 mmol). After the solution had cooled to ~0° C., 3-chloro-3-methyl-1-butyne (5.13 g, 50 mmol) was added followed by cupric chloride dihydrate (9.62 mg, 0.056 mmol). After stirring at ~0° C. for 5 hours, the mixture was concentrated at reduced pressure. The residue was partitioned between 1N HCl (50 mL) and toluene (300 mL). The organic fraction was washed with 1N HCl (2×50 mL), 1N NaOH (2×50 mL), and brine. After drying (magnesium sulfate), the solvent was removed at reduced pressure to give crude title compound as a nearly colorless oil. Distillation of the crude material (bulb to bulb) afforded the title compound as a colorless, low melting solid (7.25 g).
Quantity
6.55 g
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9.04 mL
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50 mL
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5.13 g
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cupric chloride dihydrate
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9.62 mg
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Synthesis routes and methods III

Procedure details

The 1,1-dimethyl-2-propynyl trifluoroacetate solution, maintained at 0° C., was added to the 4-cyanophenol solution over a 40 minute period while keeping the temperature at ~0° C. The resulting mixture was stirred at ~0° C. (ice bath). After stirring for 5 hours, the mixture was concentrated at reduced pressure. The residue was partitioned between water (50 mL) and toluene (300 mL). The organic fraction was washed with 1N HCl (3×50 mL), 1N NaOH (2×50 mL), 1N NaHCO3, and brine. After drying (magnesium sulfate), the solvent was removed at reduced pressure to give crude title compound as a very pale yellow oil. Distillation of the crude material (bulb to bulb) afforded the title compound as a colorless, low melting solid (8.04 g).
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Synthesis routes and methods IV

Procedure details

To a solution of 4-cyanophenol (655 g, 5.50 mol) in acetonitrile (10 L) at 0° C. under nitrogen was added cuprous chloride (495 mg, 5 mmol, 0.001 eq., 0.1 mol %). DBU (970 mL 6.51 mol) was added slowly while maintaining the temperature at <5° C. 3-Chloro-3-methyl-1-butyne (570 mL, 5 mole) was added. After stirring for 4 hours at 0° C., the mixture was concentrated at reduced pressure and the residue was partitioned between ethyl acetate (5 L) and 1N HCl (2 L). The organic fraction was washed with 1N NaOH (2×1 L), water (1 L), and brine (1 L). After drying (magnesium sulfate), the solvent was removed at reduced pressure to afford the title compound as a yellow oil (930 g) which was used without further purification.
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655 g
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cuprous chloride
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495 mg
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10 L
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970 mL
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570 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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